molecular formula C15H11ClN4O B1414261 N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2197064-35-8

N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No.: B1414261
CAS No.: 2197064-35-8
M. Wt: 298.73 g/mol
InChI Key: YFXAAOUGJHQLIF-VCHYOVAHSA-N
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Description

N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .

Preparation Methods

The synthesis of N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents and operational simplicity.

Chemical Reactions Analysis

N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . Additionally, it is used in the development of new drugs due to its broad spectrum of biological activities.

Mechanism of Action

The mechanism of action of N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogens. For example, its antituberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .

Comparison with Similar Compounds

N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities. N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide is unique due to its specific substituents, which confer its distinct biological activities.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-13-3-1-11(2-4-13)10-18-19-15(21)12-5-7-20-8-6-17-14(20)9-12/h1-10H,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXAAOUGJHQLIF-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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